5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-16(2)9-23-12-5-4-10(8-11(12)19(3)15(16)20)18-25(21,22)14-7-6-13(17)24-14/h4-8,18H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIHAUHUMMZPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethanolamine Derivatives
The oxazepine ring is constructed through a cyclocondensation reaction between a substituted 2-aminophenol and a carbonyl-containing fragment. For example, 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine can be synthesized via:
- Starting material : 7-Amino-2,3-dihydroxybenzene derivative.
- Reagents :
- 3-Pentanone (for introducing the 4-oxo group).
- Methyl iodide (for N-methylation).
- Conditions :
Key observations :
Functionalization at the 7-Position
The 7-amino group is introduced via nitration followed by reduction or direct substitution:
Method A: Nitration/Reduction
- Nitration : Treat the oxazepine core with nitric acid in sulfuric acid at 0–5°C .
- Reduction : Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl .
Method B: Direct Amination
Synthesis of 5-Chlorothiophene-2-Sulfonyl Chloride
The sulfonyl chloride is prepared via chlorosulfonation of 2-chlorothiophene:
Procedure :
- Chlorosulfonation : React 2-chlorothiophene with chlorosulfonic acid at 0–5°C .
- Isolation : Quench with ice water and extract with dichloromethane .
- Purification : Distill under reduced pressure.
Sulfonamide Coupling
The final step involves coupling the oxazepine amine with the sulfonyl chloride:
- Reagents :
- 5-Chlorothiophene-2-sulfonyl chloride (1.2 equiv).
- Diisopropylethylamine (DIPEA) (2.5 equiv) as a base.
- Conditions :
- Stir in dichloromethane (DCM) at 25°C for 12 hours .
- Workup :
- Wash with 1M HCl , saturated NaHCO₃ , and brine .
- Dry over Na₂SO₄ and concentrate.
- Purification :
Analytical Data and Characterization
Critical analytical data for intermediates and the final compound are summarized below:
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 71–75°C (intermediate) | |
| Elemental Analysis (C, H, N) | C: 41.35%, H: 3.81%, N: 8.89% | |
| ¹H NMR (DMSO-d₆) | δ 7.85 (s, 1H, ArH), 3.45 (s, 3H, CH₃) |
Alternative Synthetic Routes
Reductive Amination Approach
- Advantage : Avoids harsh nitration conditions.
- Procedure :
- Condense a 7-keto-oxazepine with methylamine using NaBH₃CN in MeOH .
Solid-Phase Synthesis
- Use : For high-throughput screening.
- Resin : Wang resin functionalized with the oxazepine core.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles (e.g., amines, thiols) under conditions like nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide
- 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonyl chloride
Uniqueness
The uniqueness of 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or stability, making it a valuable compound for further research and development.
Biological Activity
Basic Information
- IUPAC Name : 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
- Molecular Formula : C19H21ClN2O4S
- Molecular Weight : 408.9 g/mol
Structural Characteristics
The compound features a thiophene ring and a sulfonamide group which are known to enhance biological activity through various mechanisms. The presence of the oxazepin moiety contributes to its structural complexity and potential interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance:
- Antibacterial Effects : Compounds derived from benzo[b][1,4]oxazepines have shown significant activity against Gram-positive and Gram-negative bacteria. In particular, derivatives have been noted for their effectiveness against strains such as Escherichia coli and Pseudomonas aeruginosa .
- Antifungal Activity : Research indicates that related compounds exhibit antifungal properties against various fungi, including those of the genus Candida. The mechanism is believed to involve disruption of fungal cell wall synthesis .
Anticancer Activity
Preliminary data suggests that derivatives of this compound may also possess anticancer properties. In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Study on Antimicrobial Potency :
- Cytotoxicity Assessment :
-
Molecular Docking Studies :
- Computational studies involving molecular docking suggest that these compounds can effectively bind to key targets such as DNA gyrase and MurD enzyme in bacteria, which are essential for bacterial growth and survival . The binding interactions were characterized by hydrogen bonds and hydrophobic interactions.
Data Summary Table
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antibacterial | E. coli, P. aeruginosa | 0.21 μM | Inhibition of cell wall synthesis |
| Antifungal | Candida spp. | Not specified | Disruption of fungal cell wall |
| Anticancer | Various cancer cell lines | Varies | Induction of apoptosis; cell cycle arrest |
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization to form the benzo[b][1,4]oxazepin core followed by sulfonamide coupling. Optimization requires:
- Temperature control : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Catalyst selection : Use coupling agents like EDCI/HOBt for amide bond formation to enhance yield .
- Purification : Column chromatography or recrystallization ensures purity, with monitoring via TLC .
Q. How can spectroscopic techniques confirm the compound’s structure and purity?
- NMR spectroscopy : Assign peaks for the thiophene-sulfonamide moiety (δ ~7.5–8.0 ppm for aromatic protons) and oxazepine carbonyl (δ ~170 ppm in NMR) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and fragments matching the sulfonamide cleavage pattern .
- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm) and oxazepine C=O (~1680 cm) .
Q. What challenges arise in synthesizing benzo[b][1,4]oxazepin derivatives, and how are they addressed?
- Ring instability : The oxazepine ring may undergo hydrolysis under acidic conditions. Mitigate by using anhydrous solvents and low temperatures during cyclization .
- Regioselectivity : Control substituent positioning via directed ortho-metalation or protecting group strategies .
Advanced Research Questions
Q. How can computational methods predict biological target interactions?
- Molecular docking : Use software like AutoDock to model binding to enzymes (e.g., kinases) by aligning the sulfonamide group with catalytic pockets .
- QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends . Validate with in vitro enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid clearance in vivo .
- Formulation adjustments : Use liposomal encapsulation or prodrug strategies to enhance bioavailability .
Q. How do solvent and catalyst choices influence sulfonamide formation efficiency?
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitution reactions, improving regioselectivity .
- Catalytic systems : Pd-mediated cross-coupling for aryl-sulfonamide bonds reduces side products compared to classical SNAr reactions .
Q. What in vitro/in vivo models evaluate pharmacokinetics?
- In vitro : Caco-2 cell monolayers assess intestinal permeability; cytochrome P450 assays predict metabolic pathways .
- In vivo : Rodent models with LC-MS/MS plasma analysis quantify half-life and tissue distribution .
Q. How are reaction intermediates characterized during synthesis?
- Real-time monitoring : Use inline FTIR or ReactIR to track intermediate formation in flow chemistry setups .
- Stability assays : Store intermediates under nitrogen and analyze degradation via NMR over 24–72 hours .
Methodological Design Questions
Q. What parameters ensure reproducibility during scale-up?
- Continuous flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing batch variability .
- Process analytical technology (PAT) : Implement inline sensors for pH, temperature, and concentration to maintain critical quality attributes (CQAs) .
Q. How to design SAR studies for substituent effects on bioactivity?
- Variation of substituents : Synthesize analogs with halogens (Cl, F) or alkyl groups (methyl, ethyl) at the 3,3,5-trimethyl positions .
- Bioactivity assays : Test against cancer cell lines (NCI-60 panel) and correlate IC values with steric/electronic descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
